

Core Molecular Architecture and Physicochemical Profile

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Compound of Interest

Compound Name: 2-Bromo-6-chloropyridin-3-ol

Cat. No.: B1522290

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2-Bromo-6-chloropyridin-3-ol (CAS No: 1020253-16-0) is a trifunctionalized heterocyclic compound.^{[1][2][3]} Its structure, featuring a pyridine core substituted with a bromine atom, a chlorine atom, and a hydroxyl group, presents a unique combination of electronic and steric properties that are highly valuable in synthetic design.

The pyridine ring, an aromatic heterocycle, is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is further amplified by the electron-withdrawing nature of the bromo and chloro substituents. This pronounced electrophilic character of the ring is a cornerstone of its reactivity profile, particularly its susceptibility to nucleophilic substitution and its behavior in metal-catalyzed cross-coupling reactions.

Caption: 2D Molecular Structure of **2-bromo-6-chloropyridin-3-ol**.

Table 1: Physicochemical Properties of **2-bromo-6-chloropyridin-3-ol**

Property	Value	Source
CAS Number	1020253-16-0	[1][2][3]
Molecular Formula	C ₅ H ₃ BrClNO	[1]
Molecular Weight	208.44 g/mol	[1][4]
Monoisotopic Mass	206.90865 Da	[5][6]
SMILES	<chem>OC1=CC=C(Cl)N=C1Br</chem>	[1]
InChIKey	FHKFKPWGFUMBAM-UHFFFAOYSA-N	[5]
Storage	Inert atmosphere, 2-8°C	[1][2]

Structural Elucidation: A Spectroscopic Approach

Confirming the molecular structure of a compound like **2-bromo-6-chloropyridin-3-ol** relies on a combination of modern spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the elemental composition and molecular weight. For this molecule, the most telling feature is its isotopic signature. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic cluster of peaks at M⁺, [M+2]⁺, and [M+4]⁺, with predictable relative intensities. This pattern provides definitive evidence for the presence of one bromine and one chlorine atom.

Under hard ionization techniques like Electron Ionization (EI), predictable fragmentation occurs. A plausible pathway involves the initial loss of the hydroxyl radical, followed by subsequent loss of halogen atoms or ring fragmentation, which can be used to piece together the connectivity of the molecule.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The spectrum is expected to be relatively simple, showing two distinct signals in the aromatic region corresponding to the two protons on the pyridine ring. The proton at the C4 position and the proton at the C5 position will appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electronic effects of the adjacent substituents.
- ^{13}C NMR: The spectrum should display five signals for the five unique carbon atoms in the pyridine ring. The chemical shifts will be highly dependent on the attached functional groups. The carbons bonded to the electronegative nitrogen, oxygen, bromine, and chlorine atoms (C2, C3, C6) are expected to be shifted significantly downfield.

While a public spectrum for this specific isomer is not readily available, data from analogous compounds like 2-bromo-6-chloropyridine can be used as a reference for predicting chemical shifts.^[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

- O-H Stretch: A broad band typically in the region of $3200\text{--}3600\text{ cm}^{-1}$, characteristic of the hydroxyl group.
- C=N and C=C Stretching: Multiple sharp bands in the $1400\text{--}1600\text{ cm}^{-1}$ region, corresponding to the aromatic pyridine ring vibrations.
- C-Br/C-Cl Stretching: Absorptions in the fingerprint region, typically below 800 cm^{-1} , corresponding to the carbon-halogen bonds.

Data from similar brominated pyridines can provide a reference for interpreting the spectrum.^[9]

Synthesis and Strategic Reactivity

The true value of **2-bromo-6-chloropyridin-3-ol** for a drug development professional lies in its predictable and selective reactivity, which allows for its use as a versatile synthetic intermediate.

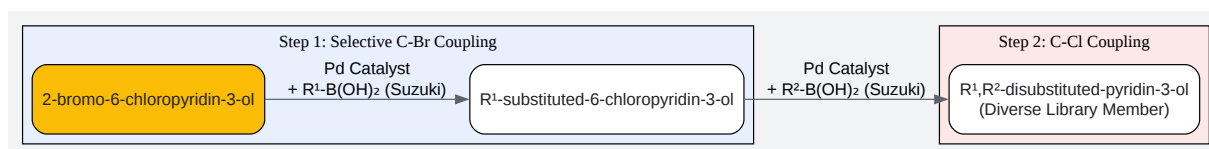
Synthetic Approaches

Substituted pyridinols like this are typically prepared through multi-step synthetic sequences. While a specific route for this isomer is not detailed in the provided results, general methodologies involve the functionalization of pre-existing pyridine rings. For instance, a common strategy involves the palladium-catalyzed cross-coupling of more heavily halogenated pyridines (e.g., bromo-chloro-iodopyridines) with appropriate coupling partners.^{[10][11]} The choice of catalysts and reaction conditions is critical to control regioselectivity and achieve the desired substitution pattern.

Chemoselective Reactivity: The Synthetic Chemist's Playground

The key to this molecule's utility is the differential reactivity of its functional groups, particularly the C-Br and C-Cl bonds in palladium-catalyzed cross-coupling reactions. The C-Br bond is inherently more reactive than the C-Cl bond under typical Suzuki, Stille, or Buchwald-Hartwig conditions.^[12] This difference allows for selective functionalization at the C2 position while leaving the C6 position untouched for subsequent transformations.

This chemoselectivity enables a modular approach to building molecular complexity. A synthetic campaign can be designed to first introduce a substituent at the C2 position via the more reactive bromine, followed by a second, distinct modification at the C6 position.



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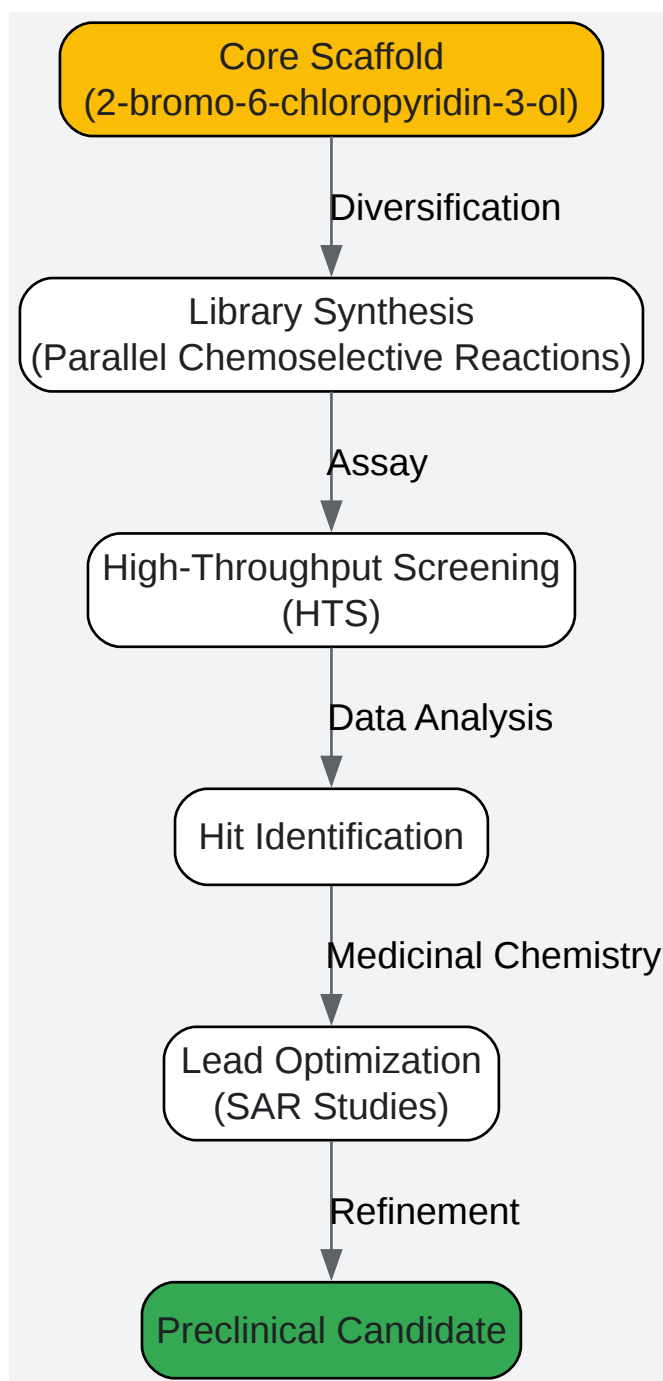
Caption: Chemoselective functionalization workflow.

Applications in Drug Discovery and Development

Halogenated heterocyclic scaffolds are foundational in modern medicinal chemistry.^[13] The 6-chloropyridin-3-amine scaffold, a close analog, is a crucial pharmacophore for a wide range of biologically active compounds.^[14] **2-bromo-6-chloropyridin-3-ol** serves a similar and equally vital role as a versatile starting material.

The ability to perform sequential, site-selective modifications allows for the rapid generation of diverse chemical libraries. This is a cornerstone of the discovery process, where numerous analogs are synthesized and screened to identify lead compounds with optimal potency, selectivity, and pharmacokinetic properties. Derivatives of brominated and chlorinated pyridines are integral to the synthesis of:

- **Kinase Inhibitors:** Many FDA-approved kinase inhibitors feature a substituted aminopyridine core, which often originates from a halogenated precursor.^[15]
- **Receptor Modulators:** Pyridine derivatives have been developed as potent ligands for various receptors in the central nervous system, including nicotinic acetylcholine receptors.^[14]
- **Antimicrobial Agents:** Functionalized pyridine rings are present in numerous compounds investigated for their antibacterial and antifungal properties.^[14]



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Caption: Role of versatile scaffolds in the drug discovery pipeline.

Safety and Handling Protocol

As with any halogenated organic compound, proper handling is essential. Safety Data Sheets (SDS) for closely related compounds like 2-bromo-6-chloropyridine and 6-bromo-2-

chloropyridin-3-ol provide critical safety information.[16][17]

- Hazards: These compounds are generally classified as harmful if swallowed, and can cause skin and serious eye irritation/damage.[16][18]
- Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.[17]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, often under an inert atmosphere as recommended by suppliers.[1]

This self-validating protocol—assuming related compounds have similar hazards—ensures a baseline for safe laboratory practice. Always consult the specific SDS for the material being handled.

Conclusion

2-bromo-6-chloropyridin-3-ol is more than just a chemical compound; it is a strategic tool for innovation in drug discovery. Its well-defined molecular structure gives rise to a predictable spectroscopic fingerprint and, most importantly, a profile of chemoselective reactivity. The ability to leverage the differential reactivity of the C-Br and C-Cl bonds allows researchers and drug development professionals to efficiently construct libraries of complex, novel molecules. A thorough understanding of this molecule's properties is essential for unlocking its full potential in the synthesis of the next generation of therapeutics.

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